4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth 4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth 4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid is a natural product found in Pseudothielavia terricola with data available.
Brand Name: Vulcanchem
CAS No.: 143716-44-3
VCID: VC21149176
InChI: InChI=1S/C62H66O20/c1-22-23(2)45(61(74)81-51-27(6)24(3)43(58(69)70)55(77-16)33(51)12)54(76-15)32(11)41(22)47-37(21-40(64)65)30(9)48(66)38(50(47)68)19-36-20-39(63)31(10)42(49(36)67)60(73)80-53-29(8)26(5)46(57(79-18)35(53)14)62(75)82-52-28(7)25(4)44(59(71)72)56(78-17)34(52)13/h20,63,66-68H,19,21H2,1-18H3,(H,64,65)(H,69,70)(H,71,72)
SMILES: CC1=C(C(=C(C(=C1C2=C(C(=C(C(=C2CC(=O)O)C)O)CC3=CC(=C(C(=C3O)C(=O)OC4=C(C(=C(C(=C4C)C)C(=O)OC5=C(C(=C(C(=C5C)C)C(=O)O)OC)C)OC)C)C)O)O)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C
Molecular Formula: C62H66O20
Molecular Weight: 1131.2 g/mol

4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth

CAS No.: 143716-44-3

Cat. No.: VC21149176

Molecular Formula: C62H66O20

Molecular Weight: 1131.2 g/mol

* For research use only. Not for human or veterinary use.

4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth - 143716-44-3

Specification

Description 4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid is a natural product found in Pseudothielavia terricola with data available.
CAS No. 143716-44-3
Molecular Formula C62H66O20
Molecular Weight 1131.2 g/mol
IUPAC Name 4-[4-[5-[[3-[4-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid
Standard InChI InChI=1S/C62H66O20/c1-22-23(2)45(61(74)81-51-27(6)24(3)43(58(69)70)55(77-16)33(51)12)54(76-15)32(11)41(22)47-37(21-40(64)65)30(9)48(66)38(50(47)68)19-36-20-39(63)31(10)42(49(36)67)60(73)80-53-29(8)26(5)46(57(79-18)35(53)14)62(75)82-52-28(7)25(4)44(59(71)72)56(78-17)34(52)13/h20,63,66-68H,19,21H2,1-18H3,(H,64,65)(H,69,70)(H,71,72)
Standard InChI Key SJKGYSSWTDGUHO-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=C1C2=C(C(=C(C(=C2CC(=O)O)C)O)CC3=CC(=C(C(=C3O)C(=O)OC4=C(C(=C(C(=C4C)C)C(=O)OC5=C(C(=C(C(=C5C)C)C(=O)O)OC)C)OC)C)C)O)O)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C
Canonical SMILES CC1=C(C(=C(C(=C1C2=C(C(=C(C(=C2CC(=O)O)C)O)CC3=CC(=C(C(=C3O)C(=O)OC4=C(C(=C(C(=C4C)C)C(=O)OC5=C(C(=C(C(=C5C)C)C(=O)O)OC)C)OC)C)C)O)O)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator